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Compound of Interest

Compound Name: Abiesadine Q

Cat. No.: B13909268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Abiesadine Q, a diterpenoid natural product. The information presented herein is essential for

the identification, characterization, and further investigation of this compound in research and

drug development contexts. All data is sourced from the primary literature describing its

isolation and structure elucidation.

Introduction
Abiesadine Q is a member of the abietane diterpenoid class of natural products, which are

characterized by a 20-carbon tetracyclic skeleton. It was first isolated from the aerial parts of

Abies georgei, a species of fir tree. The structural elucidation of Abiesadine Q was

accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

This guide presents a detailed summary of this critical data.

Spectroscopic Data
The following tables summarize the quantitative spectroscopic data for Abiesadine Q.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental

composition of a molecule.
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Technique Ionization Mode m/z [M+H]+ Molecular Formula

HR-ESI-MS Positive 333.2098 C20H28O4

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Abiesadine Q, recorded in deuterated chloroform

(CDCl₃), are presented below.

Table 2: ¹H NMR Spectroscopic Data for Abiesadine Q (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1α 1.65 m

1β 2.20 m

2α 1.80 m

2β 1.95 m

3α 3.35 dd 11.5, 4.5

5 1.90 m

6α 2.80 dd 18.0, 5.0

6β 2.95 dd 18.0, 14.0

11 7.98 s

14 6.95 s

15 3.50 sept 7.0

16 1.25 d 7.0

17 1.26 d 7.0

18 1.23 s

19 1.28 s

20 2.15 s

Table 3: ¹³C NMR Spectroscopic Data for Abiesadine Q (125 MHz, CDCl₃)
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Position δC (ppm)

1 38.5

2 19.2

3 78.5

4 37.8

5 51.2

6 30.1

7 178.2

8 124.5

9 148.5

10 37.1

11 145.8

12 124.8

13 138.5

14 118.2

15 26.8

16 22.5

17 22.6

18 28.5

19 21.8

20 12.5

Infrared (IR) and Ultraviolet (UV) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule, while UV spectroscopy

provides information about conjugated systems.
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Table 4: IR and UV Spectroscopic Data for Abiesadine Q

Technique Solvent/Medium
Absorption (λmax or

νmax)

Functional Group

Assignment

UV MeOH 220, 280 nm Conjugated system

IR KBr
3450, 1750, 1680,

1610 cm-1

-OH, C=O (lactone),

C=O (ketone), C=C

Experimental Protocols
The spectroscopic data presented above were obtained using standard laboratory procedures

as described in the source publication. A general overview of the methodologies is provided

below.

General Experimental Procedures
UV Spectroscopy: UV spectra were recorded on a spectrophotometer using methanol as the

solvent.

IR Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR)

spectrometer with potassium bromide (KBr) pellets.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)

was performed on a mass spectrometer.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in

deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm)

relative to the residual solvent peak.

Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for the structure elucidation of a novel natural

product like Abiesadine Q is depicted in the following diagram.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b13909268?utm_src=pdf-body
https://www.benchchem.com/product/b13909268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13909268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Extraction from 
 Abies georgei

Chromatographic 
 Purification

Mass Spectrometry (MS) 
 Molecular Formula

Infrared (IR) 
 Functional Groups

Ultraviolet (UV) 
 Conjugated Systems

NMR (1H, 13C, 2D) 
 Carbon-Hydrogen Framework

Data Integration & 
 Fragment Assembly

Proposed Structure of 
 Abiesadine Q

Click to download full resolution via product page

Workflow for the isolation and structural elucidation of Abiesadine Q.

This guide serves as a centralized resource for the spectroscopic data of Abiesadine Q. For

further details on the isolation and biological activity, researchers are encouraged to consult the

primary literature.

To cite this document: BenchChem. [Spectroscopic Profile of Abiesadine Q: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13909268#spectroscopic-data-for-abiesadine-q-nmr-
ms-ir-uv]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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